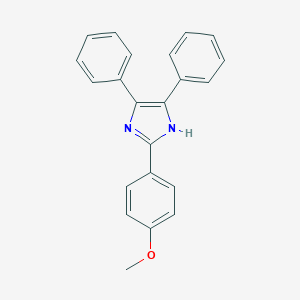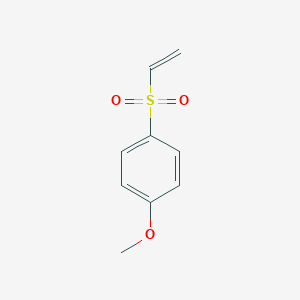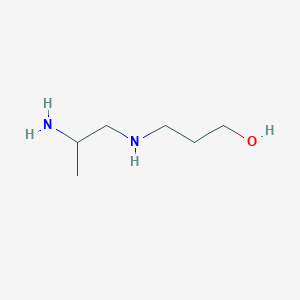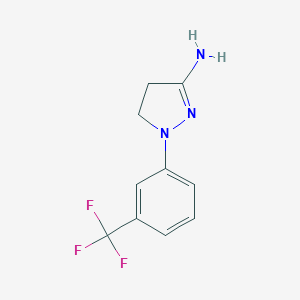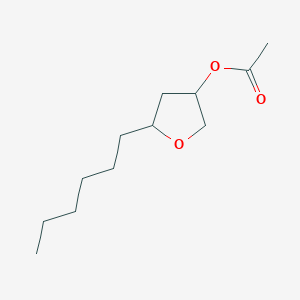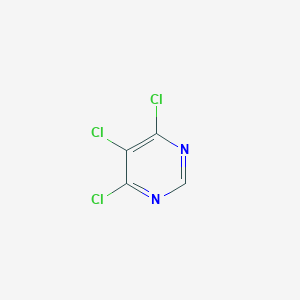
4,5,6-Trichloropyrimidine
Descripción general
Descripción
4,5,6-Trichloropyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. The presence of three chlorine atoms at positions 4, 5, and 6 makes this compound a highly reactive compound, particularly useful in various chemical syntheses and industrial applications.
Mecanismo De Acción
Target of Action
They are components of pyrimidine nucleotides (cytosine, thymine, and uracil) and are frequently used in pharmaceuticals .
Mode of Action
Pyrimidines are known to exhibit a range of pharmacological effects, including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
It’s known that pyrimidines can inhibit the expression and activities of certain vital inflammatory mediators, such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Pharmacokinetics
The compound was synthesized from dimethyl chloromalonate and formamidine acetate in a two-step process with an overall yield of 64% .
Result of Action
Pyrimidines are known to exhibit a range of pharmacological effects, including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6-Trichloropyrimidine typically involves the reaction of dimethyl chloromalonate with formamidine acetate. This two-step process yields the desired compound with an overall yield of 64% . The reaction conditions include the use of solvents like diethyl ether and reagents such as sodium bicarbonate and sodium sulfate for purification .
Industrial Production Methods: Industrial production methods for this compound often involve the cyclization of urea with alkyl malonates, followed by treatment with phosphorus oxychloride . This method is advantageous due to its scalability and cost-effectiveness, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 4,5,6-Trichloropyrimidine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of chlorine atoms makes it highly susceptible to nucleophilic attacks, particularly at the 4-position .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as hydroxybenzaldehydes and conditions involving solvents like chlorobenzene are commonly used.
Oxidation and Reduction: Specific reagents and catalysts, such as sulfuryl dichloride and triethylamine, are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
4,5,6-Trichloropyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Its derivatives are used in the study of biological pathways and enzyme interactions.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparación Con Compuestos Similares
2,4,6-Trichloropyrimidine: Similar in structure but differs in the position of chlorine atoms, leading to different reactivity and applications.
2,4,5,6-Tetrachloropyrimidine: Contains an additional chlorine atom, making it more reactive and suitable for different chemical transformations.
Uniqueness: 4,5,6-Trichloropyrimidine is unique due to its specific substitution pattern, which provides distinct reactivity and makes it a valuable intermediate in various chemical syntheses. Its ability to undergo selective nucleophilic substitution reactions sets it apart from other similar compounds .
Propiedades
IUPAC Name |
4,5,6-trichloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl3N2/c5-2-3(6)8-1-9-4(2)7/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWPHGWEYHEAIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20290123 | |
| Record name | 4,5,6-Trichloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20290123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1780-27-4 | |
| Record name | 4,5,6-Trichloropyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1780-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 66902 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001780274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1780-27-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66902 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5,6-Trichloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20290123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 4,5,6-Trichloropyrimidine?
A: this compound is a chlorinated heterocyclic compound with the molecular formula C4Cl3N2. While the provided research abstracts do not detail specific spectroscopic data, they do highlight key synthesis pathways. For instance, one method utilizes the reaction of dimethyl chloromalonate and formamidine acetate to produce this compound with a 64% yield.
Q2: What is known about the antifungal activity of this compound?
A: Research indicates that this compound exhibits promising antifungal activity. It has demonstrated efficacy against various fungal strains when tested using disc-plate methods, in liquid culture, and for vapor activity. Notably, it emerged as one of the most effective compounds within a series of chlorinated pyrimidines screened for antifungal properties.
Q3: How does the structure of polychlorinated pyrimidines, specifically the position of chlorine atoms, affect their antifungal activity?
A: While the provided research doesn't delve into detailed structure-activity relationship (SAR) studies for all polychlorinated pyrimidines, it does highlight that the specific arrangement of chlorine atoms on the pyrimidine ring significantly influences antifungal activity. For example, 2,4,5-trichloropyrimidine, this compound, and 2-chloromethyl-4,5,6-trichloropyrimidine emerged as the most potent antifungal agents within the tested series, suggesting that specific chlorine substitutions are crucial for optimal activity.
Q4: Are there any established synthetic routes for this compound-2-carboxamide?
A: Yes, this compound-2-carboxamide can be synthesized from this compound-2-carbonitrile (1) through a reaction with concentrated sulfuric acid at approximately 20°C. This method has demonstrated a high yield of 91%. The resulting compound has been thoroughly characterized using various spectroscopic techniques, including IR, MALDI-TOF, NMR, and elemental analysis.
Q5: What is the reactivity of this compound and this compound-2-carbonitrile with DABCO?
A: Both 2,4,5,6-tetrachloropyrimidine and this compound-2-carbonitrile react with DABCO (1 equivalent) in acetonitrile at room temperature. These reactions lead to the substitution of one chlorine atom with a DABCO moiety, specifically at position 6 of the pyrimidine ring. These reactions yield 2,4,5-trichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine and 4,5-dichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine-2-carbonitrile, respectively, which have been fully characterized.
Q6: Can you describe a synthetic route for adenine starting with a pyrimidine derivative?
A: A novel method to synthesize adenine utilizes this compound as a key intermediate. The process starts with the chlorination of 5-hydroxyl pyrimid-4,6-(1H,5H)-dione using phosgene to obtain this compound. This is then reacted with formamidine hydrochloride to yield 4-chloro-1H-pyrazol[3, 4-d]pyrimidine. Finally, ammonolysis of the latter with ammonia water or an amine in the presence of triethylamine leads to the formation of adenine and its derivatives. This method boasts mild reaction conditions, readily available starting materials, and a reduced environmental footprint compared to traditional methods.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


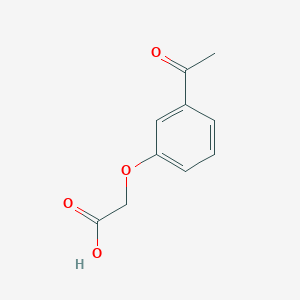
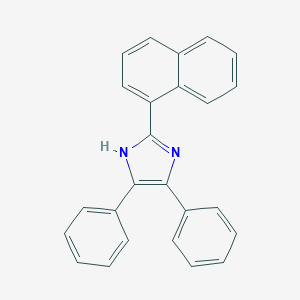


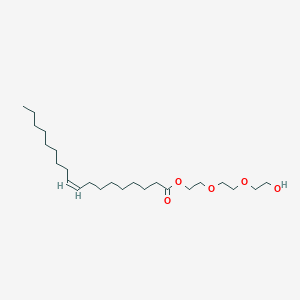

![2-[(p-Methoxyphenyl)azo]acetoacetanilide](/img/structure/B159211.png)
![3-Hydroxy-7-methoxy-N-[3-(morpholino)propyl]naphthalene-2-carboxamide](/img/structure/B159214.png)
